
S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt: is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of S-Adenosyl-L-methionine, which is a naturally occurring compound found in all living cells. This compound is known for its involvement in methylation reactions, which are crucial for the regulation of gene expression, protein function, and other cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt involves the reaction of S-Adenosyl-L-methionine with 4-methylbenzenesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control and verification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt is used as a methyl donor in various synthetic reactions. It is also employed in the study of methylation mechanisms and the development of new catalytic processes.
Biology: In biological research, this compound is used to investigate the role of methylation in gene expression and protein function. It is also utilized in studies related to cellular metabolism and epigenetics.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on mental health, liver function, and other physiological processes.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, nutraceuticals, and other chemical products. It is valued for its role in enhancing the stability and efficacy of various formulations.
Wirkmechanismus
The mechanism of action of S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt involves its role as a methyl donor. It transfers methyl groups to various substrates, including DNA, RNA, proteins, and lipids. This methylation process is essential for regulating gene expression, protein activity, and other cellular functions. The compound interacts with specific enzymes and molecular targets, facilitating the transfer of methyl groups and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
S-Adenosyl-L-methionine: The parent compound, which is widely studied for its role in methylation reactions.
S-Adenosyl-L-homocysteine: A related compound that is formed as a byproduct of methylation reactions.
S-Adenosyl-L-methionine disulfate tosylate: Another derivative of S-Adenosyl-L-methionine with similar properties and applications.
Uniqueness: S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt is unique due to its specific chemical structure, which enhances its stability and solubility. This makes it particularly useful in various research and industrial applications where these properties are essential.
Eigenschaften
Molekularformel |
C36H46N6O14S4 |
|---|---|
Molekulargewicht |
915.1 g/mol |
IUPAC-Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H22N6O5S.3C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;3*1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 |
InChI-Schlüssel |
UMKIRVJAFVNACR-XQVUROGGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


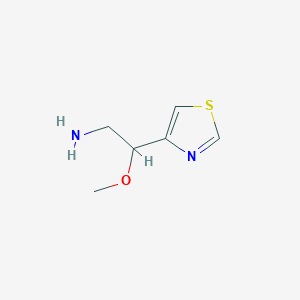
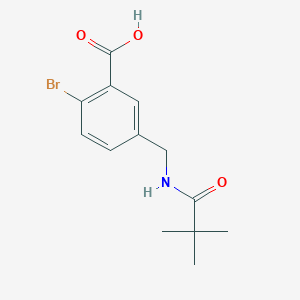
![tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B13084793.png)


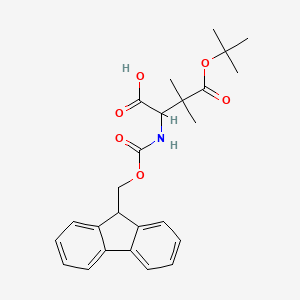
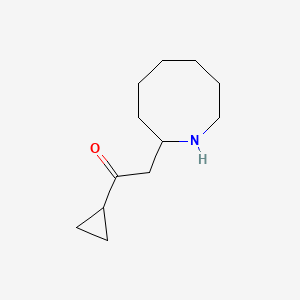
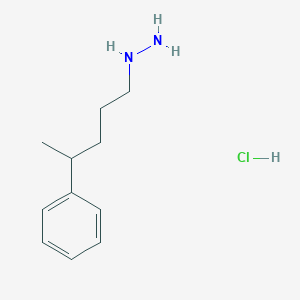


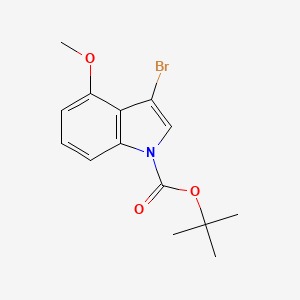

![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)

